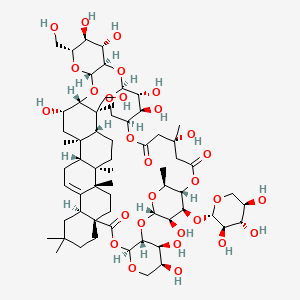

Lobatoside H

Description

Nomenclature and Synonyms of Lobatoside H

In the field of chemistry, precise naming is crucial for the identification and classification of compounds. This compound is also widely known by its synonym, Tubeimoside I. phytopurify.comcaymanchem.comglpbio.com Other synonyms include Tubeimoside A. caymanchem.comglpbio.comcaymanchem.com Its systematic chemical name is (2β,3β,4α)-olean-12-en-28-oic acid, 3-[[2-O-[4-O-[(3S)-4-carboxy-3-hydroxy-3-methyl-1-oxobutyl]-α-L-arabinopyranosyl]-β-D-glucopyranosyl]oxy]-2,23-dihydroxy-28-(O-β-D-xylopyranosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl) ester, intramol. 4'''(3)→4''(28)-ester. caymanchem.com The compound is identified by the Chemical Abstracts Service (CAS) Number 102040-03-9. phytopurify.comcaymanchem.com

Botanical Origin and Natural Occurrence in Medicinal Plants

This compound is a naturally occurring phytochemical. It was originally isolated from Actinostemma lobatum Maxim, a plant belonging to the Cucurbitaceae family. nih.govmedchemexpress.com This plant is native to East Asia. nih.gov The compound is also found in Bolbostemma paniculatum (Maxim.) Franquet, another member of the Cucurbitaceae family. phytopurify.comresearchgate.net Research has identified this compound in various parts of these plants, including the herb and seeds of Actinostemma lobatum and the bulbs of Bolbostemma paniculatum. researchgate.netresearchgate.net

Chemical Classification and Structural Features as a Triterpenoid (B12794562) Saponin (B1150181)

This compound is classified as a triterpenoid saponin. phytopurify.comwikipedia.org Triterpenoid saponins (B1172615) are a class of glycosides, meaning they are composed of a non-sugar part (the aglycone or sapogenin) and a sugar part (the glycone). These compounds are characterized by a thirty-carbon skeleton. wikipedia.org

The structure of this compound is notably complex. It is a cyclic bisdesmoside, indicating that two sugar chains are attached to the aglycone at different points, and these chains are further linked to form a ring structure. The aglycone of this compound is based on a pentacyclic oleanane-type triterpene skeleton. researchgate.netwikipedia.org Specifically, the aglycone has been identified as bayogenin (B190646) in some related lobatosides and gypsogenin (B1672572) or oleanolic acid in others. researchgate.netcapes.gov.br Attached to this core are multiple sugar units and a dicrotalic acid ester group, which contribute to its intricate and unique chemical architecture. medchemexpress.comresearchgate.netcapes.gov.br

Historical Trajectory and Evolution of Research on Lobatosides

The study of natural products from plants for medicinal purposes has a long history, with the isolation of pure compounds like alkaloids and glycosides beginning in the early 19th century. hebmu.edu.cn Research into the chemical constituents of Actinostemma lobatum and the subsequent discovery of the lobatoside family of compounds fit within this broader tradition of pharmacognosy.

Initial investigations into Actinostemma lobatum focused on identifying its chemical components. A 1989 study published in the Chemical and Pharmaceutical Bulletin detailed the structures of lobatosides C, D, and H, which were isolated from the herb. medchemexpress.com This and other early research established the foundational knowledge of this compound class, characterizing them as dicrotalic acid esters of bayogenin bisdesmosides. medchemexpress.comcapes.gov.br

Over time, research has expanded to identify a range of lobatosides (B, C, D, E, F, G, I, J, and K) and other compounds like actinostemmosides from the plant. researchgate.netcapes.gov.br These studies have employed various spectroscopic techniques, such as NMR and mass spectrometry, to elucidate the complex structures of these saponins. researchgate.net The ongoing investigation into Actinostemma lobatum and its constituents, including this compound, continues to reveal new compounds and potential applications, highlighting the plant as a rich source of complex natural molecules. nih.govproquest.com

Structure

2D Structure

Properties

Molecular Formula |

C63H98O29 |

|---|---|

Molecular Weight |

1319.4 g/mol |

IUPAC Name |

(1S,4S,7S,8S,9R,11S,13S,14S,18S,22S,25S,27R,28S,29S,30R,32R,34R,35S,37R,38R,41R,42R,46S,53S,54R,55R,56R,57S,58R)-7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione |

InChI |

InChI=1S/C63H98O29/c1-26-46-47(88-51-43(76)38(71)30(67)22-81-51)45(78)53(84-26)90-48-39(72)31(68)23-82-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(66)50(60(6,25-65)34(59)11-12-62(35,8)61(27,7)14-16-63)91-55-49(42(75)40(73)32(21-64)86-55)89-52-44(77)41(74)33(24-83-52)85-36(69)19-58(4,80)20-37(70)87-46/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3/t26-,28-,29-,30+,31-,32+,33-,34+,35+,38-,39-,40+,41-,42-,43+,44+,45+,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60-,61+,62+,63-/m0/s1 |

InChI Key |

MCPFEAJYKIXPQF-DXZAWUHFSA-N |

SMILES |

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@H](CO[C@H]3OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)OC(=O)C[C@](CC(=O)O2)(C)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

Canonical SMILES |

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |

Origin of Product |

United States |

Advanced Methodologies for Isolation, Extraction, and Purification of Lobatoside H

Optimized Extraction Techniques from Plant Biomass

The initial and critical step in obtaining Lobatoside H is its extraction from the raw plant material. The selection of an appropriate extraction method is paramount as it directly influences the yield and purity of the crude extract.

Conventional solvent extraction remains a primary and widely used method for obtaining saponins (B1172615), including this compound, from plant sources. evitachem.com This technique operates on the principle of "like dissolves like," where the choice of solvent is determined by the polarity of the target compound. mdpi.com For triterpenoid (B12794562) saponins, which possess both a non-polar aglycone backbone and polar sugar moieties, polar solvents or hydroalcoholic mixtures are typically most effective.

The process generally involves soaking the dried and powdered plant material (such as the tubers of B. paniculatum or the root bark of H. congolanum) in the selected solvent. mdpi.comresearchgate.net Methods like maceration, percolation, or Soxhlet extraction are employed to maximize the contact between the solvent and the plant matrix, thereby enhancing extraction efficiency. mdpi.com Research on the constituents of B. paniculatum frequently employs ethanol (B145695) or aqueous ethanol for initial extraction. researchgate.net For instance, an 80% aqueous ethanolic solution has been successfully used to prepare a crude saponin (B1150181) mixture containing this compound. mdpi.com Following extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to yield the crude extract. researchgate.net

Table 1: Common Solvents for Saponin Extraction

| Solvent | Polarity | Typical Use | Rationale |

|---|---|---|---|

| Water | High | Decoction, Infusion | Extracts highly polar glycosides, but also many impurities. |

| Ethanol | Medium-High | Maceration, Percolation | Good for dissolving saponins, GRAS (Generally Recognized as Safe) status. mdpi.comresearchgate.net |

| Methanol (B129727) | Medium-High | Maceration, Soxhlet | High solvency for saponins, but higher toxicity than ethanol. mdpi.com |

| Aqueous Ethanol | Variable | Maceration, Reflux | Polarity can be adjusted by changing the water ratio to optimize saponin yield. mdpi.com |

| Ethyl Acetate | Medium-Low | Liquid-Liquid Partitioning | Used to fractionate crude extracts and separate saponins from less polar compounds. |

Supercritical Fluid Extraction (SFE) represents a modern, green alternative to traditional solvent-based methods. This technique utilizes a supercritical fluid—most commonly carbon dioxide (CO2)—as the extracting solvent. A fluid becomes supercritical when it is heated and pressurized above its critical temperature and pressure, endowing it with properties of both a liquid (high solvating power) and a gas (low viscosity, high diffusivity).

The primary advantage of SFE is its tunability. By altering the pressure and temperature, the density and solvating power of the supercritical CO2 can be precisely controlled, allowing for selective extraction of specific compounds. While CO2 is non-polar, its polarity can be modified by adding a small amount of a co-solvent, such as ethanol or methanol, which enables the extraction of more polar compounds like saponins. SFE offers significant benefits, including reduced use of organic solvents, lower operating temperatures that prevent degradation of heat-sensitive compounds, and easy removal of the solvent (CO2 simply returns to a gas at atmospheric pressure), resulting in a clean extract.

Table 2: Typical Parameters for Supercritical Fluid Extraction of Phytochemicals

| Parameter | Typical Range | Effect on Extraction |

|---|---|---|

| Pressure | 10-40 MPa | Increasing pressure generally increases fluid density and solvent power. |

| Temperature | 40-80 °C | Affects both solvent density and solute vapor pressure; effect is complex. |

| CO2 Flow Rate | 1-5 kg/h | Higher flow rates can increase extraction speed but may reduce efficiency. |

| Co-solvent | Ethanol, Methanol (5-15%) | Increases the polarity of the supercritical fluid to enhance extraction of polar compounds. |

| Extraction Time | 30-120 min | Varies depending on the matrix and desired yield. |

Multi-Stage Chromatographic Purification Protocols

The crude extract obtained from the initial extraction contains a multitude of compounds. Therefore, a multi-stage purification process using various chromatographic techniques is necessary to isolate this compound to a high degree of purity. This typically involves a combination of low-to-medium pressure chromatography for initial fractionation, followed by high-performance liquid chromatography for final purification.

Preparative High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of natural products like this compound, offering high resolution and efficiency. researchgate.netshimadzu.de This technique is often used after initial fractionation by other chromatographic methods to isolate the target compound from closely related impurities. researchgate.net

Reversed-phase (RP) chromatography is the most common mode used for saponin purification. In this method, a non-polar stationary phase (like C18 or RP-18 silica (B1680970) gel) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol and water. researchgate.netnih.gov A gradient elution, where the proportion of the organic solvent is gradually increased, is employed to separate compounds based on their hydrophobicity. nih.gov The separation is monitored by a detector (e.g., UV), and the fractions corresponding to the this compound peak are collected. The purity of the isolated compound is then confirmed using analytical HPLC. researchgate.net

Table 3: Example of Preparative HPLC Conditions for Saponin Purification

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 20 mm, 10 µm) | Stationary phase for separating compounds based on hydrophobicity. researchgate.net |

| Mobile Phase A | Water (often with 0.1% Formic Acid or Acetic Acid) | The weaker, more polar solvent in the mobile phase. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | The stronger, less polar organic solvent. nih.gov |

| Elution Mode | Gradient | Allows for the separation of a complex mixture of compounds with varying polarities. |

| Flow Rate | 10-20 mL/min | Optimized for column size to achieve good separation without excessive pressure. |

| Detection | UV at 205-210 nm or Evaporative Light Scattering Detector (ELSD) | Saponins have weak UV chromophores; ELSD is often more suitable. |

Before proceeding to the costly and lower-capacity preparative HPLC, crude extracts are often subjected to preliminary purification using Medium Pressure Liquid Chromatography (MPLC) or Flash Chromatography. These techniques are valuable for fractionating the extract into simpler mixtures, thereby enriching the concentration of the target compound and reducing the load on the subsequent HPLC step. researchgate.netresearchgate.net

MPLC operates at pressures higher than traditional column chromatography but lower than HPLC, using glass columns packed with smaller particle size silica (e.g., 40-60 µm), often reversed-phase C18 material for saponins. researchgate.netak-bio.com It allows for the separation of gram-scale quantities of extract. researchgate.net Flash chromatography is a faster, lower-pressure variant, often using air pressure to drive the solvent through a column packed with silica gel. Both methods typically use a step or gradient elution to separate the extract into multiple fractions, which are then analyzed (e.g., by TLC or analytical HPLC) to identify those containing this compound for further purification.

Table 4: Comparison of MPLC and Flash Chromatography

| Feature | Flash Chromatography | Medium Pressure Liquid Chromatography (MPLC) |

|---|---|---|

| Operating Pressure | Low (1-2 bar) | Medium (5-20 bar) ak-bio.com |

| Stationary Phase | Silica Gel, larger particle size (e.g., 40-63 µm) | Silica Gel, C18, smaller particle size (e.g., 15-40 µm) ak-bio.com |

| Sample Loading | High (grams to hundreds of grams) | Moderate to High (milligrams to grams) researchgate.net |

| Resolution | Lower | Higher than Flash, lower than HPLC |

| Application | Rapid, initial fractionation of crude extracts. | Purification of semi-pure fractions, bridges gap between Flash and HPLC. researchgate.netresearchgate.net |

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that does not require a solid support matrix, thereby eliminating issues like irreversible adsorption of the sample. cannabistech.com The technique relies on partitioning compounds between two immiscible liquid phases (a stationary phase and a mobile phase) within a coil column that is subjected to a centrifugal field. slideshare.net This force retains the stationary liquid phase in the column while the mobile phase is pumped through it.

The selection of a suitable two-phase solvent system is the most critical step in developing a CCC method. This is typically done by evaluating the partition coefficient (K) of the target compound in various solvent systems. A K value between 0.5 and 2.0 is generally considered ideal. For separating polar saponins, common solvent systems include mixtures of chloroform-methanol-water or ethyl acetate-n-butanol-water. researchgate.net CCC is particularly effective for separating components in complex natural product extracts and can be scaled from analytical to preparative levels. cannabistech.comdntb.gov.ua

Table 5: Example of a High-Speed CCC (HSCCC) Protocol for Natural Product Separation

| Parameter | Specification | Rationale |

|---|---|---|

| Solvent System | Ethyl acetate-n-butanol-water (1:4:5, v/v/v) | Creates two immiscible phases for partitioning. The ratio is optimized for the target compound's polarity. researchgate.net |

| Mobile Phase | Lower aqueous phase | The choice of mobile vs. stationary phase depends on the compound's K value. researchgate.net |

| Stationary Phase | Upper organic phase | Retained in the column by centrifugal force. |

| Revolution Speed | 750 rpm | Generates the centrifugal field needed to maintain a high stationary phase retention (e.g., >75%). researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. researchgate.net |

| Sample Loading | 1-2 g of pre-purified extract | CCC allows for high sample loading compared to solid-support chromatography. researchgate.net |

Non-Chromatographic Separation Principles for Enhanced Purity

While chromatographic techniques are fundamental in the initial isolation of this compound, non-chromatographic methods are increasingly employed to achieve the high levels of purity required for research and pharmaceutical applications. These methods offer alternative separation principles that can effectively remove closely related impurities.

Crystallization and Recrystallization Approaches

Crystallization is a powerful purification technique for achieving high-purity solid forms of compounds. For saponins like this compound, crystallization can be a critical step in the downstream purification process to obtain a highly ordered solid material. The process relies on the principle of differential solubility of the target compound and impurities in a selected solvent or solvent system.

Research on the purification of various saponins indicates that crystallization is a viable method for significantly increasing purity. For instance, saponin concentrates can be purified to over 90% purity through crystallization processes. researchgate.netredorbit.comscribd.comscribd.com The general approach involves dissolving the crude or semi-purified this compound extract in a suitable solvent, often a polar solvent or a mixture such as dichloromethane-methanol, at an elevated temperature to ensure complete dissolution. researchgate.net Subsequent cooling of the saturated solution allows for the selective crystallization of this compound, while impurities remain in the mother liquor.

Recrystallization, the process of dissolving the obtained crystals and crystallizing them again, can be repeated to further enhance purity. The choice of solvent is critical and is determined empirically to find a system where this compound has high solubility at higher temperatures and low solubility at lower temperatures, while impurities have different solubility profiles. Though specific, detailed protocols for the crystallization of this compound are not extensively published, the principles applied to other triterpenoid saponins provide a strong basis for its application.

Membrane-Based Separation Technologies

Membrane-based separation offers a scalable and efficient non-chromatographic method for the purification and concentration of saponins like this compound. These technologies separate molecules based on size, and sometimes charge, using semi-permeable membranes.

Ultrafiltration (UF) and Diafiltration (DF) are particularly relevant. Ultrafiltration uses a pressure gradient to separate molecules of different sizes. In the context of this compound purification, an ultrafiltration membrane with a specific molecular weight cut-off (MWCO) can be used. For example, a 1000 MWCO spiral wound ultrafiltration membrane has been shown to effectively concentrate saponin content in an aqueous alcohol extract to 85-90%. google.com This process retains the larger saponin molecules while allowing smaller molecules like salts, sugars, and other low molecular weight materials to pass through the membrane. frontiersin.org

Diafiltration is a related technique that involves adding fresh solvent to the feed solution as it is being filtered. This "washes" the retained molecules, further removing impurities that are small enough to pass through the membrane. A patented method for purifying Quillaja saponins involves diafiltration with a 30 kDa membrane cut-off to remove low molecular weight materials effectively. frontiersin.org Nanofiltration is another emerging membrane technology that shows potential for purifying saponins by utilizing both size exclusion and electrostatic repulsion mechanisms. undip.ac.idundip.ac.id This method can be particularly effective for separating saponins from proteins and other charged impurities. undip.ac.idundip.ac.id The use of a 0.45 µm filter is also a common practice for sample clarification before analytical or preparative chromatography. tandfonline.com

Analytical Purity Assessment and Quality Control Methodologies

To ensure the identity, purity, and consistency of this compound, a suite of rigorous analytical methodologies is employed. These methods are crucial for quality control in both research and potential commercial production. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for these assessments.

Purity levels for commercially available this compound are typically high, often stated as >98% or within a range of 95-99%, as determined by HPLC with Ultraviolet (UV) or Evaporative Light Scattering Detection (ELSD). lgcstandards.com For more detailed analysis and structural confirmation, HPLC is often coupled with Mass Spectrometry (MS).

A highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of Tubeimoside I (this compound) in biological matrices, demonstrating the advanced analytical capability for this compound. nih.govresearchgate.net The validation of such methods typically adheres to guidelines from regulatory bodies like the US Food and Drug Administration (FDA) and includes the assessment of several key parameters. nih.govresearchgate.netnih.govresearchgate.net

A Certificate of Analysis (COA) for a reference standard of this compound will typically include data from a combination of these techniques, such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the structure and purity. lgcstandards.com

Below is a table summarizing the typical validation parameters for a UPLC-MS/MS method for the analysis of this compound (Tubeimoside I), based on published research findings.

| Parameter | Typical Value/Range | Method | Reference(s) |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | UPLC-MS/MS | nih.govresearchgate.net |

| Linearity (Calibration Curve Range) | 2 - 2000 ng/mL (r² ≥ 0.995) | UPLC-MS/MS | nih.govresearchgate.net |

| Intra-day Precision (RSD) | < 15% | UPLC-MS/MS | nih.govresearchgate.net |

| Inter-day Precision (RSD) | < 15% | UPLC-MS/MS | nih.govresearchgate.net |

| Accuracy | 91.7% - 108.0% | UPLC-MS/MS | nih.govresearchgate.net |

| Recovery | > 66.9% | UPLC-MS/MS | nih.govresearchgate.net |

| Purity (Reference Standard) | >98% | HPLC-UV/ELSD | lgcstandards.com |

Elucidation of Lobatoside H Biosynthesis and Metabolic Pathways

Upstream Isoprenoid Biosynthesis: Mevalonate (B85504) (MVA) and Methyl-Erythritol Phosphate (B84403) (MEP) Pathways

The fundamental building blocks for all terpenoids, including the triterpenoid (B12794562) backbone of Lobatoside H, are the five-carbon isomers isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov Plants utilize two distinct pathways to synthesize these precursors, compartmentalized within the cell: the mevalonate (MVA) pathway and the methyl-erythritol phosphate (MEP) pathway. frontiersin.orgrsc.org

The MVA pathway , located in the cytoplasm and endoplasmic reticulum, is primarily responsible for the biosynthesis of sesquiterpenoids and triterpenoids. nih.govscielo.br This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org HMG-CoA is then reduced to mevalonic acid by the enzyme HMG-CoA reductase, a key regulatory step in the pathway. scielo.br Subsequent phosphorylation and decarboxylation steps convert mevalonic acid into IPP, which can be isomerized to DMAPP. wikipedia.org

The MEP pathway , also known as the non-mevalonate pathway, occurs in the plastids. nih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov It is generally responsible for the production of monoterpenes, diterpenes, and carotenoids. rsc.org While triterpenoids are primarily derived from the MVA pathway, there can be some crosstalk and exchange of intermediates between the two pathways. rsc.org

| Pathway | Cellular Location | Starting Materials | Primary Products |

| Mevalonate (MVA) Pathway | Cytoplasm, Endoplasmic Reticulum | Acetyl-CoA | Sesquiterpenoids, Triterpenoids, Sterols |

| Methyl-Erythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | Monoterpenes, Diterpenes, Carotenoids |

Key Enzymatic Transformations in Triterpenoid Saponin (B1150181) Production

Following the synthesis of IPP and DMAPP, a series of enzymatic reactions lead to the formation of the complex triterpenoid saponin structure.

The biosynthesis of the triterpenoid backbone begins with the head-to-tail condensation of two farnesyl pyrophosphate (FPP) molecules, each formed from three isoprene (B109036) units. This reaction is catalyzed by squalene (B77637) synthase (SQS) , a membrane-bound enzyme, to produce the 30-carbon linear hydrocarbon, squalene. oup.comoup.com SQS represents a critical branch point, directing the metabolic flux towards sterol and triterpenoid biosynthesis. oup.com

Next, squalene epoxidase (SQE) catalyzes the stereospecific epoxidation of squalene to form 2,3-oxidosqualene (B107256). nih.govnih.gov This reaction is a key rate-limiting step and introduces an epoxide ring, which is essential for the subsequent cyclization reactions. nih.gov

The cyclization of 2,3-oxidosqualene is a pivotal step that generates the vast structural diversity of triterpenoids. nih.govoup.com This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs) , also referred to as triterpene synthases. wikipedia.org Depending on the specific OSC, the linear 2,3-oxidosqualene is folded into a specific conformation that dictates the resulting cyclic structure. nih.gov

For the synthesis of many oleanane-type saponins (B1172615), β-amyrin synthase (BAS) is the key OSC. cjnmcpu.comnih.gov BAS catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene, β-amyrin. oup.comoup.com This enzyme is crucial for the production of the aglycone core of many saponins. nih.gov Other OSCs can produce different triterpene skeletons, such as α-amyrin synthase, lupeol (B1675499) synthase, and cycloartenol (B190886) synthase, the last of which directs precursors towards sterol biosynthesis. oup.comresearchgate.net

Following the formation of the basic triterpene skeleton, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs) . frontiersin.orgnih.gov These enzymes are a large and diverse family of heme-containing proteins that catalyze a wide range of reactions, including hydroxylation, oxidation, and demethylation. oup.comresearchgate.net

In triterpenoid saponin biosynthesis, CYPs are responsible for the region- and stereo-specific hydroxylation and oxidation of the triterpene backbone at various carbon positions. nih.govnih.gov For example, specific CYPs can catalyze the oxidation of β-amyrin to produce a variety of sapogenins, the non-sugar portion of the saponin. oup.com The diversity of CYP enzymes contributes significantly to the vast array of triterpenoid saponin structures found in nature. nih.gov

The final step in the biosynthesis of saponins is the attachment of sugar moieties to the sapogenin, a process known as glycosylation. This is catalyzed by UDP-glycosyltransferases (UGTs) . frontiersin.orgacs.org UGTs transfer a sugar residue, typically from a UDP-sugar donor like UDP-glucose or UDP-glucuronic acid, to a specific hydroxyl or carboxyl group on the aglycone. oup.comnih.gov

This glycosylation can occur at one or more positions on the sapogenin, leading to the formation of monodesmosidic (one sugar chain), bidesmosidic (two sugar chains), or even more complex saponins. oup.com The number, type, and linkage of the sugar units are critical for the biological activity and physical properties of the resulting saponin. oup.com The UGT family of enzymes is highly diverse, with different UGTs exhibiting specificity for both the sapogenin acceptor and the sugar donor. acs.orgnih.gov

| Enzyme Class | Function | Substrate(s) | Product(s) |

| Squalene Synthase (SQS) | Condensation | Farnesyl pyrophosphate (FPP) | Squalene |

| Squalene Epoxidase (SQE) | Epoxidation | Squalene | 2,3-Oxidosqualene |

| Oxidosqualene Cyclase (OSC) | Cyclization | 2,3-Oxidosqualene | Triterpene skeletons (e.g., β-amyrin) |

| Cytochrome P450 Monooxygenase (CYP) | Oxidation/Hydroxylation | Triterpene skeleton | Sapogenin (oxidized triterpene) |

| UDP-Glycosyltransferase (UGT) | Glycosylation | Sapogenin, UDP-sugar | Triterpenoid saponin |

Genetic and Transcriptomic Analysis of Biosynthetic Genes

The elucidation of triterpenoid saponin biosynthetic pathways has been greatly advanced by genetic and transcriptomic analyses. frontiersin.org Techniques such as RNA sequencing (RNA-seq) allow for the identification of genes that are highly expressed in tissues where saponins accumulate. frontiersin.orgmdpi.com By comparing the transcriptomes of different plant tissues or plants treated with elicitors that stimulate saponin production, researchers can identify candidate genes encoding the enzymes involved in the biosynthetic pathway. mdpi.comfrontiersin.org

Once candidate genes for SQS, SQE, OSCs, CYPs, and UGTs are identified, their functions can be confirmed through various methods, including heterologous expression in microorganisms like yeast or E. coli, followed by enzymatic assays. oup.comnih.gov Furthermore, gene silencing techniques, such as virus-induced gene silencing (VIGS), can be used to downregulate the expression of a specific gene in the plant and observe the effect on the accumulation of specific saponins. nih.gov

These molecular approaches have been instrumental in identifying and characterizing the genes and enzymes responsible for the biosynthesis of a wide variety of triterpenoid saponins in numerous plant species, providing a robust framework for understanding the probable biosynthetic pathway of this compound. frontiersin.orgfrontiersin.org

Strategies for Metabolic Engineering and Biotechnological Production Enhancement

The low abundance of many valuable natural products, including this compound, in their native producers necessitates the development of alternative and sustainable production platforms. Metabolic engineering, coupled with synthetic biology approaches, offers promising strategies to enhance the production of these complex molecules in well-characterized heterologous hosts.

The transfer of the genetic blueprint for a biosynthetic pathway from its native organism into a more tractable host is a cornerstone of modern biotechnology. Several heterologous expression systems have been successfully employed for the production of triterpenoid saponins, with microbial and plant-based platforms being the most prominent.

Yeast as a Production Host:

The budding yeast, Saccharomyces cerevisiae, is a widely utilized microbial chassis for the heterologous production of terpenoids. Its well-characterized genetics, ease of cultivation, and the presence of a native mevalonate (MVA) pathway, which provides the precursor for terpenoid biosynthesis, make it an attractive host. The production of oleanane-type saponin precursors, such as β-amyrin and oleanolic acid, has been successfully demonstrated in engineered yeast strains. For instance, the co-expression of a β-amyrin synthase and a cytochrome P450 of the CYP716A subfamily, along with a cytochrome P450 reductase (CPR), has led to the production of oleanolic acid.

| Host Organism | Precursor/Compound | Key Enzymes Expressed | Reported Titer |

| Saccharomyces cerevisiae | β-amyrin | Glycyrrhiza glabra β-amyrin synthase (GgBAS) | 107 mg/L |

| Saccharomyces cerevisiae | Oleanolic acid | Arabidopsis thaliana β-amyrin synthase (AaBAS), Medicago truncatula CYP716AL1 | 8.5 ± 0.2 mg/L |

Plant-Based Transient Expression Systems:

Nicotiana benthamiana, a relative of the tobacco plant, has emerged as a powerful tool for the rapid and scalable production of plant-derived natural products through a technique known as agroinfiltration. This method allows for the transient expression of multiple genes simultaneously, making it ideal for reconstituting complex biosynthetic pathways. The production of high levels of oleanolic acid and its derivatives has been achieved in N. benthamiana, demonstrating the potential of this system for producing the aglycone of this compound and other related saponins. osaka-u.ac.jpnih.gov

Once a heterologous production system is established, various metabolic engineering strategies can be employed to optimize the metabolic flux towards the desired compound, thereby enhancing production yields.

Enhancing Precursor Supply:

A common bottleneck in heterologous terpenoid production is the limited availability of the precursor, 2,3-oxidosqualene. To address this, strategies often focus on upregulating the native MVA pathway in the host organism. This can be achieved by overexpressing key rate-limiting enzymes of the pathway, such as a truncated version of HMG-CoA reductase (tHMGR), which is less susceptible to feedback inhibition.

Enzyme and Pathway Optimization:

The efficiency of the heterologously expressed biosynthetic enzymes can be a limiting factor. Systematic comparison and selection of enzymes from different plant sources can lead to significant improvements in product titers. ed.ac.uk For example, a comprehensive comparison of β-amyrin synthase and CYP716A enzyme activities in yeast revealed significant differences in productivity, highlighting the importance of enzyme choice in pathway engineering. ed.ac.uk

Furthermore, the co-expression of ancillary enzymes, such as cytochrome P450 reductases (CPRs), is crucial for the optimal functioning of CYPs. Optimizing the stoichiometry of the biosynthetic enzymes and their subcellular localization can also contribute to increased yields.

Process Engineering for Enhanced Production:

In addition to genetic modifications, process engineering strategies can significantly impact product yields. In yeast fermentations, the use of cyclodextrins in the culture medium has been shown to sequester hydrophobic triterpenoids, thereby reducing potential toxicity to the host cells and facilitating product recovery.

The following table summarizes the significant yield improvements achieved for oleanolic acid and maslinic acid in Nicotiana benthamiana through a combination of pathway engineering and an optimized transient expression system.

| Compound | Host Organism | Engineering Strategy | Yield (mg/g dry weight) | Fold Improvement |

| Oleanolic acid | Nicotiana benthamiana | Transient expression with Tsukuba system | 37.9 ± 0.9 | 13.1-fold vs. conventional vector |

| Maslinic acid | Nicotiana benthamiana | Co-expression of five biosynthetic enzymes | 27.2 ± 3.0 | 20.7-fold vs. native source (olive fruit) |

These examples underscore the power of metabolic engineering and heterologous expression to create robust and efficient platforms for the sustainable production of complex and valuable natural products like this compound. osaka-u.ac.jpnih.govfrontiersin.org

Chemical Synthesis and Derivatization Strategies for Lobatoside H and Analogues

Total Synthesis Approaches for Complex Triterpenoid (B12794562) Saponins (B1172615)

The total synthesis of complex saponins like Lobatoside H and its analogues is a formidable task that showcases the advancements in modern organic chemistry. nih.gov The successful synthesis of Lobatoside E, a structurally related potent antitumor saponin (B1150181), highlights the feasibility of these complex undertakings. nih.govsioc.ac.cn Such syntheses are marked by their high number of steps and the necessity for precise control over stereochemistry at numerous chiral centers. nih.gov

A cornerstone of modern saponin synthesis is the modular or convergent approach, where the complex molecule is broken down into key building blocks—the aglycone (sapogenin) and the various oligosaccharide chains—which are synthesized independently and then coupled together in the later stages. nih.govscribd.com This strategy allows for flexibility and efficiency, as the different modules can be prepared in parallel and modified to create a library of analogues.

The synthesis of the aglycone core, such as the bayogenin (B190646) (2β, 3β, 23-trihydroxyolean-12-en-28-oic acid) scaffold of this compound, often begins from a more readily available triterpenoid precursor. researchgate.net For instance, the total synthesis of Lobatoside E commenced with oleanolic acid. nih.gov The construction of the required aglycone involves a series of carefully orchestrated oxidation and functional group manipulation steps to install the necessary hydroxyl groups at specific positions on the triterpenoid skeleton. scribd.com

Simultaneously, the required sugar units are prepared as individual glycosyl donors, often with protective groups to mask reactive hydroxyls and ensure stereocontrol during the subsequent glycosylation reactions. scribd.comnih.gov For Lobatoside E, the synthesis required the preparation of building blocks for D-glucose, L-arabinose, and L-rhamnose. nih.gov These monosaccharides are then assembled into the desired oligosaccharide chains before being attached to the aglycone.

Table 1: Key Building Blocks in the Total Synthesis of Lobatoside E

| Component | Starting Material | Reference |

| Aglycone Core | Oleanolic Acid | nih.gov |

| Sugar Moiety 1 | D-Glucose | nih.gov |

| Sugar Moiety 2 | D-Galactose (used for L-arabinose synthesis) | nih.gov |

| Sugar Moiety 3 | L-Rhamnose | nih.gov |

The formation of the glycosidic bond is arguably the most critical and challenging step in saponin synthesis. scribd.com The stereochemistry of this linkage (α or β) must be precisely controlled, as it is crucial for the biological activity of the final molecule. Chemists have developed a vast arsenal (B13267) of glycosylation methods to address this challenge. researchgate.net

The outcome of a glycosylation reaction depends on numerous factors, including the nature of the glycosyl donor and acceptor, the promoter used, the solvent, and the protecting groups on the sugar rings. nih.govresearchgate.net A common strategy for achieving 1,2-trans-glycosidic linkages, which are prevalent in natural saponins, is to use a "participating" protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor. nih.govjst.go.jp This group forms a transient cyclic intermediate that shields one face of the anomeric center, directing the incoming acceptor to the opposite face. nih.gov For the construction of 1,2-cis linkages, non-participating groups are employed, and other factors like solvent effects and steric hindrance are manipulated to achieve the desired stereoselectivity. nih.gov

In the synthesis of complex oligosaccharide chains, a stepwise approach is often favored, allowing for the controlled, sequential addition of each monosaccharide unit. jst.go.jp Various glycosyl donors, such as trichloroacetimidates, thioglycosides, and glycosyl fluorides, are activated by specific promoters (e.g., TMSOTf, NIS/AgOTf, BF₃·Et₂O) to effect the coupling. nih.govmdpi.com

Table 2: Common Glycosylation Methods in Saponin Synthesis

| Glycosylation Method | Donor Type | Promoter/Activator | Key Feature | Reference(s) |

| Schmidt Glycosylation | Trichloroacetimidate | Lewis Acids (e.g., TMSOTf, BF₃·Et₂O) | Versatile and widely used for both simple and complex acceptors. | researchgate.netmdpi.com |

| Thioglycoside Activation | Thioglycoside | Halonium Sources (e.g., NIS, IDCP) + TfOH or AgOTf | Stable donors, can be activated under various conditions. | nih.govresearchgate.net |

| Dehydrative Glycosylation | Glycosyl hemiacetal | Ph₂SO·Tf₂O | Direct use of hemiacetals, avoiding donor preparation steps. | nih.gov |

| Glycal Assembly | Glycal (cyclic enol ether) | DMDO, I(coll)₂ClO₄ | Allows for the construction of 2-deoxy or 2-amino sugars. | nih.gov |

A defining structural feature of this compound and its close relatives like Lobatoside C, D, and E is the macrocyclic ring formed by a dicrotalic acid (3-hydroxy-3-methylglutaric acid) linker. researchgate.net This linker bridges the two separate oligosaccharide chains attached to the C-3 and C-28 positions of the bayogenin aglycone. scribd.comresearchgate.net The formation of this large ring, known as macrocyclization, is a synthetically challenging step due to unfavorable entropic factors. mdpi.com

Successful macrocyclization relies on high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. The choice of macrolactonization (ester bond formation) or macrolactamization (amide bond formation) strategy is key. nih.gov In the context of Lobatoside E's total synthesis, the final ring closure was achieved via an esterification reaction, forming the dicrotalate bridge. nih.govscribd.com The selection of the appropriate coupling reagents and the site of ring closure are critical decisions in the synthetic design to maximize the yield of the desired macrocycle. nih.gov Modern methods, including ring-closing metathesis (RCM) and various palladium-catalyzed C-H activation strategies, have expanded the toolkit for constructing macrocycles, although classical esterification and amidation remain workhorses in the field. mdpi.comcam.ac.uk

Semi-Synthesis from Readily Available Natural Precursors (e.g., Oleanolic Acid)

Given the complexity and length of total synthesis, semi-synthesis starting from abundant natural products is an attractive and more practical alternative for producing saponins and their analogues. frontiersin.orgthieme-connect.com Oleanolic acid, a pentacyclic triterpenoid that is commercially available and can be isolated in large quantities from various plants, is a common and valuable starting material. researchgate.netnih.govmdpi.com

The semi-synthetic approach leverages the pre-existing, stereochemically complex core of the natural precursor. The synthetic task is then reduced to the regioselective functionalization of the triterpenoid skeleton and the subsequent glycosylation. researchgate.net For example, the synthesis of quillaic acid, the aglycone of the potent vaccine adjuvant QS-21, was achieved in 14 steps from oleanolic acid. acs.org Similarly, the total synthesis of Lobatoside E began with oleanolic acid, which was elaborated into the required bayogenin core through a series of oxidative transformations. nih.gov This approach significantly reduces the step count compared to a de novo construction of the entire aglycone. scribd.com The development of efficient semi-synthetic routes is crucial for accessing sufficient quantities of complex saponins for preclinical and clinical studies. nih.gov

Regioselective Chemical Modification and Derivatization for Structure-Activity Studies

To understand which parts of the this compound molecule are essential for its biological activity, chemists synthesize a variety of analogues by selectively modifying different functional groups. nih.gov These structure-activity relationship (SAR) studies are vital for identifying the pharmacophore and optimizing the compound's properties, potentially leading to derivatives with enhanced potency or reduced toxicity. nih.govmdpi.com

Key modifications often target:

The Aglycone: Introducing or removing hydroxyl groups, or modifying the oxidation state of certain carbons. mdpi.com

The Sugar Chains: Varying the type, number, and sequence of monosaccharides, or altering the stereochemistry of the glycosidic linkages. researchgate.net

The C-28 Carboxylic Acid: Converting the acid to esters or amides can significantly impact activity. mdpi.comacs.org For example, studies on hederagenin-type saponins found that modification at the 28-COOH position could reduce toxicity while maintaining antitumor efficacy. mdpi.com

Achieving regioselectivity—modifying one specific functional group in the presence of many other similar ones—is a major challenge. This is often accomplished through the use of protecting groups or by exploiting the subtle differences in the reactivity of various hydroxyl groups. jst.go.jpresearchgate.net For instance, in the synthesis of Patrinia-glycoside B-II, a stannylene acetal (B89532) was used to selectively activate one of two secondary hydroxyls on an arabinose unit for subsequent benzoylation. mdpi.com SAR studies on QS-21 and related saponins have revealed that the fatty acid side chain is crucial for a strong cellular immune response, a finding enabled by the synthesis of numerous analogues. nih.gov

C-H Activation Methodologies in Triterpenoid Scaffold Elaboration

A modern and powerful strategy for streamlining the synthesis of complex molecules like triterpenoids is the use of C-H activation/functionalization reactions. thieme-connect.com These methods allow for the direct conversion of a typically unreactive carbon-hydrogen bond into a carbon-functional group bond (e.g., C-O, C-N, C-C), bypassing the need for traditional, multi-step sequences involving pre-functionalized intermediates. springernature.comrsc.org

The application of C-H activation to triterpenoid scaffolds offers a highly efficient way to introduce hydroxyl groups and other functionalities at specific, late-stage points in a synthesis. acs.org This is particularly valuable for accessing oxidized aglycones that are difficult to obtain from natural sources. acs.org The regioselectivity of these reactions is often controlled by "directing groups"—functional groups within the molecule that coordinate to a metal catalyst (commonly palladium, rhodium, or copper) and position it to act on a specific, nearby C-H bond. google.com

Recent advances include:

Palladium-catalyzed C-H acetoxylation at C-23 of oleanolic acid derivatives. acs.org

Copper-mediated C-H hydroxylation at C-16 using molecular oxygen as the oxidant. acs.org

Directed C-H hydroxylation at C-16 and C-22 using a temporary pyridine-imino directing group and a copper catalyst. google.com

These cutting-edge methods dramatically increase synthetic efficiency and provide rapid access to a diverse range of triterpenoid structures, facilitating the synthesis of complex saponins and the exploration of their biological potential. acs.org

Electrochemical Synthesis Applications for Related Chemical Scaffolds

While the direct electrochemical synthesis of this compound has not been extensively documented in scientific literature, the application of electrochemical methods to the synthesis and modification of related chemical scaffolds, particularly terpenes and other complex natural products, offers significant insights into potential future strategies. Organic electrosynthesis is increasingly recognized as a powerful tool for creating complex molecular architectures, providing sustainable and efficient alternatives to conventional reagent-based methods. acs.orgrsc.org These techniques allow for reactions under mild conditions, often with high selectivity, which is particularly advantageous in the multi-step synthesis of intricate natural products. acs.orgelectrosynthesis.com

Electrochemical methods leverage anodic oxidation or cathodic reduction to generate reactive intermediates, such as radical ions, which can then undergo a variety of bond-forming reactions. acs.org This approach avoids the need for harsh chemical oxidants or reductants, contributing to greener and more sustainable synthetic processes. rsc.org The strategic merger of electrochemistry with modern synthetic concepts, like transition-metal catalysis, has further expanded the scope of these methods, enabling challenging transformations such as C–H functionalization and asymmetric synthesis. acs.org

Research into the electrochemical synthesis of terpenes, which share a common biosynthetic origin with the diterpenoid core of this compound, demonstrates the potential of these methods. For instance, modern nickel-catalyzed electrochemical coupling reactions have been employed to assemble complex terpenes from simple modular building blocks. nih.govnih.gov This strategy mimics the efficiency of biosynthetic pathways and has been successfully applied to the scalable preparation of numerous complex terpenes, minimizing the use of protecting groups and functional group interconversions. nih.govnih.gov

Furthermore, electrochemical techniques have been developed for the selective functionalization of terpenes and their derivatives. A notable example is the electrochemical dibromination of naturally derived olefins, including various terpenes. researchgate.net This method avoids the use of hazardous reagents like molecular bromine by employing sodium bromide as both the bromine source and the electrolyte, showcasing the safety and sustainability advantages of electrosynthesis. researchgate.net The reaction proceeds with good to excellent yields and has been demonstrated to be scalable. researchgate.net

The application of electrochemistry extends to other complex natural product scaffolds as well. For example, electrochemical oxidation was a key step in the total synthesis of the indole (B1671886) diterpenoid dixiamycin B, where it was used to facilitate a challenging N–N bond formation. rsc.orgescholarship.org This highlights the ability of electrosynthesis to achieve unique chemical transformations that are often difficult with conventional methods. udel.edunih.gov

The table below summarizes selected electrochemical applications for the synthesis and modification of chemical scaffolds related to the diterpenoid core of this compound.

| Reaction Type | Substrate Class | Electrochemical Method | Key Findings | Reference(s) |

| sp²-sp³ Decarboxylative Coupling | Terpenes and polyenes | Ni-catalyzed electrolysis with Ag-nanoparticle modified electrodes | Enables modular and scalable synthesis of complex terpenes from simple building blocks. | nih.govnih.gov |

| Alkene Dibromination | Terpenes and naturally derived olefins | Constant current electrolysis using NaBr and carbon-based electrodes | Provides a safe and selective method for alkene bromination, avoiding hazardous reagents and achieving high yields. | researchgate.net |

| Oxidative Dimerization | Indole Diterpenoid Precursor | Electrochemical oxidation | Facilitated the formation of a challenging N-N bond, crucial for the total synthesis of dixiamycin B. | rsc.orgescholarship.org |

| Benzylic C-H Oxidation | Dehydroabietic acid derivatives | Electrolysis in a mixture of DCE and methanol (B129727) | Achieved effective modification of a natural product derivative, demonstrating functional group compatibility. | beilstein-journals.org |

These examples underscore the growing importance of electrochemical methods in the field of natural product synthesis. nih.govresearchgate.net The unique reactivities and mild conditions offered by electrosynthesis present a promising avenue for the future development of synthetic routes toward this compound and its analogues. By adapting the principles demonstrated in the synthesis of terpenes and other complex diterpenoids, it may be possible to devise novel and efficient electrochemical strategies for constructing the fusidane-type scaffold of this compound and for its subsequent glycosylation.

Pharmacological Research and Molecular Mechanisms of Lobatoside H Preclinical Studies

Anticancer Activities and Mechanistic Elucidation in In Vitro Cellular Models

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines (e.g., HepG2, HeLa, CNE-2Z)

Lobatoside H has been shown to effectively inhibit the proliferation of a range of human cancer cell lines in a manner that is dependent on both dose and duration of exposure. chemsrc.com Notably, its cytotoxic effects have been documented in hepatocellular carcinoma (HepG2), cervical cancer (HeLa), and nasopharyngeal carcinoma (CNE-2Z) cells. caymanchem.combiocrick.com

For instance, in HepG2 cells, this compound exhibited a half-maximal inhibitory concentration (IC50) of 15.5 µM after 24 hours of treatment. caymanchem.comselleck.co.jpchemsrc.com The IC50 value for HeLa cells was determined to be 25 µM, and for CNE-2Z cells, it was 16.7 µM after 72 hours of exposure. caymanchem.combiocrick.com Research has indicated that HepG2 cells show greater sensitivity to this compound compared to non-cancerous liver cell lines (L-02). selleck.co.jpchemsrc.com

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

|---|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 15.5 | 24 | caymanchem.comselleck.co.jpchemsrc.com |

| HeLa | Cervical Cancer | 25 | Not Specified | caymanchem.com |

| CNE-2Z | Nasopharyngeal Carcinoma | 16.7 | 72 | biocrick.com |

Induction of Apoptosis via Intrinsic (Mitochondrial) and Extrinsic Pathways

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, a form of programmed cell death. selleck.co.jpchemsrc.com This process is initiated through the intrinsic pathway, which is centered around the mitochondria. nih.gov

Treatment with this compound leads to the disruption of the mitochondrial membrane potential in cancer cells. caymanchem.comselleck.co.jpchemsrc.com This disruption is a critical event in the intrinsic apoptotic pathway, as it leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.govnih.gov One such key factor is cytochrome c. selleck.co.jpchemsrc.comscielo.org.ar Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates the caspase cascade. nih.govabcam.cn

The apoptotic process induced by this compound is dependent on the activation of caspases, a family of proteases that execute cell death. nih.govcpn.or.kr Specifically, the release of cytochrome c triggers the activation of caspase-9, an initiator caspase in the intrinsic pathway. selleck.co.jpchemsrc.comnih.gov Activated caspase-9 then proceeds to activate executioner caspases, most notably caspase-3. selleck.co.jpchemsrc.comnih.gov The activation of caspase-3 is a central event, as it is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov Studies have confirmed the activation of both caspase-9 and caspase-3 in cancer cells following treatment with this compound. caymanchem.comselleck.co.jpchemsrc.com

The commitment to apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.govnih.gov this compound has been found to shift this balance in favor of apoptosis by modulating the expression of these proteins. selleck.co.jpchemsrc.com Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the expression of the anti-apoptotic protein Bcl-2. chemsrc.com This alteration leads to an increased Bax/Bcl-2 ratio, which is a key determinant in promoting mitochondrial permeabilization and subsequent apoptosis. nih.govarchivesofmedicalscience.com An elevated Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. nih.gov

Induction of Endoplasmic Reticulum Stress and Unfolded Protein Response (e.g., GRP78/Bip, CHOP)

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. frontiersin.org When the ER's capacity to handle the load of protein folding is exceeded, a state known as ER stress occurs, triggering the unfolded protein response (UPR). frontiersin.org The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. mdpi.com Key protein markers are utilized to indicate the presence of ER stress. nih.gov

This compound has been observed to induce ER stress in preclinical models. fluoroprobe.com This induction is characterized by the upregulation of specific marker proteins, including Glucose-Regulated Protein 78 (GRP78), also known as Binding Immunoglobulin Protein (BiP), and C/EBP homologous protein (CHOP). fluoroprobe.complos.org GRP78/BiP is a central regulator of the UPR, acting as a chaperone to assist in protein folding. frontiersin.orgmdpi.com CHOP is a transcription factor that is strongly induced during ER stress and plays a significant role in mediating apoptosis. nih.gov The upregulation of both GRP78/BiP and CHOP suggests that this compound can disrupt protein folding homeostasis within the ER, leading to the activation of the UPR and potentially ER stress-mediated apoptosis. mdpi.comfluoroprobe.complos.org

| Marker | Function | Effect of this compound |

|---|---|---|

| GRP78/BiP | ER chaperone, central regulator of UPR | Upregulated |

| CHOP | Pro-apoptotic transcription factor | Upregulated |

Effects on Cytoskeletal Dynamics and Microtubule Function

The cytoskeleton, a complex network of protein filaments including microtubules, is essential for maintaining cell shape, division, and intracellular transport. libretexts.orgnih.gov Microtubules are dynamic polymers of tubulin that are critical for various cellular processes. frontiersin.org The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making them a target for anticancer therapies. wikipedia.org

Preclinical studies suggest that this compound may influence cytoskeletal dynamics, although the precise mechanisms are still under investigation. Some natural compounds with similar structural features have been shown to interact with microtubules, either by stabilizing or destabilizing them. wikipedia.orgchemistry-chemists.com Such interactions can interfere with the formation of the mitotic spindle during cell division, a key process for cancer cell proliferation. frontiersin.org The potential for this compound to affect microtubule function warrants further research to elucidate its specific impact on cytoskeletal integrity and the functional consequences for cellular processes.

Synergistic Effects with Conventional Chemotherapeutic Agents

A significant challenge in cancer therapy is the development of drug resistance and the toxicity associated with high doses of chemotherapeutic agents. mdpi.com One strategy to overcome these challenges is the use of combination therapies, where a second compound enhances the efficacy of a conventional chemotherapeutic drug. primrmed.comnih.gov This can allow for lower, less toxic doses of the conventional drug to be used while achieving a greater therapeutic effect. mdpi.com

Preliminary research indicates that this compound may exhibit synergistic effects when combined with certain conventional chemotherapeutic agents. frontiersin.orgnih.gov This synergy can manifest as an enhanced cytotoxic effect on cancer cells compared to either agent alone. mdpi.com The proposed mechanisms for this synergy often involve the modulation of cellular pathways that are also targeted by the chemotherapeutic drug or the overcoming of resistance mechanisms. mdpi.comnih.gov Further investigation into these synergistic interactions is crucial to determine the potential of this compound as an adjunct in cancer chemotherapy.

Modulation of Drug Resistance Mechanisms (e.g., GST-π)

Multidrug resistance (MDR) is a major obstacle in cancer treatment, where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. dovepress.com One of the key mechanisms contributing to MDR is the overexpression of drug efflux pumps and detoxifying enzymes. e-century.us Glutathione (B108866) S-transferase π (GST-π) is a phase II detoxification enzyme that is frequently overexpressed in various cancer types and has been implicated in resistance to chemotherapy. europeanreview.orgdovepress.com GST-π can catalyze the conjugation of glutathione to chemotherapeutic drugs, leading to their detoxification and reduced efficacy. dovepress.comdovepress.com

This compound has been investigated for its potential to modulate drug resistance mechanisms, with a particular focus on its interaction with GST-π. research-solution.com Studies suggest that this compound may inhibit the function of GST-π, thereby preventing the detoxification of chemotherapeutic agents and restoring their cytotoxic activity in resistant cancer cells. research-solution.com By targeting GST-π, this compound could potentially reverse MDR and re-sensitize cancer cells to conventional therapies. europeanreview.org

| Mechanism | Description | Potential Role of this compound |

|---|---|---|

| GST-π Overexpression | Detoxification of chemotherapeutic drugs | Inhibition of GST-π function |

Anti-inflammatory Effects and Signaling Pathway Modulation in In Vivo Animal Models

Inflammation is a complex biological response to harmful stimuli and is implicated in the pathogenesis of numerous diseases. oncotarget.com Chronic inflammation can contribute to the development and progression of conditions such as cancer. wikipedia.org Preclinical in vivo animal models are instrumental in evaluating the anti-inflammatory potential of novel compounds. plos.orgmdpi.comisciii.esnih.gov

Suppression of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)

Pro-inflammatory cytokines are key signaling molecules that mediate and regulate inflammatory responses. wikipedia.orgthermofisher.com Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are prominent pro-inflammatory cytokines that play crucial roles in the inflammatory cascade. thermofisher.comfrontiersin.org Elevated levels of these cytokines are associated with various inflammatory conditions. oncotarget.comfrontiersin.org

In vivo animal studies have demonstrated that this compound can suppress the production of key pro-inflammatory cytokines. chem-space.com Treatment with this compound has been shown to reduce the serum levels of TNF-α, IL-6, and IL-1β in models of inflammation. chem-space.com This suppression of pro-inflammatory cytokine production suggests that this compound possesses anti-inflammatory properties and may have a therapeutic potential in managing inflammatory diseases.

| Pro-inflammatory Cytokine | Effect of this compound in In Vivo Models |

|---|---|

| TNF-α | Suppressed |

| IL-6 | Suppressed |

| IL-1β | Suppressed |

Modulation of NF-κB Signaling Pathway (IkB Activation)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. wikipedia.orgnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as Inhibitors of kappa B (IκB). mdpi.comfrontiersin.org Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. wikipedia.orgnih.gov This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines. mdpi.com

This compound has been shown to modulate the NF-κB signaling pathway in preclinical models. frontiersin.org Its anti-inflammatory effects are, at least in part, attributed to its ability to interfere with the activation of NF-κB. frontiersin.org Specifically, this compound may inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. mdpi.com By targeting the NF-κB pathway, this compound can effectively dampen the inflammatory response.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (p38, ERK)

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. researchgate.net The effects of this compound on the p38 and Extracellular signal-regulated kinase (ERK) cascades have been observed in various cancer cell lines.

In cisplatin-resistant human ovarian cancer cells, this compound was found to downregulate the ERK1/2 signaling pathway while upregulating the p38 signaling pathway, suggesting a role in overcoming drug resistance. frontiersin.orgspandidos-publications.com Conversely, in studies on lung cancer cells, this compound was reported to activate the MAPK/JNK signaling pathway by enhancing the phosphorylation of JNK and p38, while not significantly affecting ERK phosphorylation. e-century.us Further research in non-small cell lung cancer (NSCLC) cells indicated that this compound can inactivate the VEGF-A/VEGFR-2/ERK signaling pathway. nih.govspandidos-publications.com In prostate carcinoma cells, this compound was shown to activate ASK-1 and its downstream targets, p38 and JNK. nih.gov These findings highlight that the regulatory effects of this compound on MAPK cascades can be cell-type specific and context-dependent. frontiersin.org

Amelioration of Acute Lung Injury (ALI) Phenotypes in Animal Models

The anti-inflammatory properties of this compound extend to the amelioration of acute lung injury (ALI) in animal models. researchgate.net In a mouse model of ALI induced by lipopolysaccharide (LPS), pretreatment with this compound demonstrated significant protective effects. researchgate.net

The administration of this compound led to a marked reduction in key ALI indicators, including the development of pulmonary edema and the infiltration of inflammatory cells into the lung tissue. researchgate.net Histological analysis confirmed a decrease in the severity of lung injury in the treated group. The underlying mechanism for this protection was attributed to the suppression of IκB activation and the p38/ERK MAPK signaling pathway. researchgate.net These findings suggest a therapeutic potential for this compound in inflammatory lung conditions.

Antitumor Activity in In Vivo Xenograft Models

The anticancer properties of this compound have been substantiated through numerous in vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice. frontiersin.orgnih.govfrontiersin.org

Reduction of Tumor Volume and Growth Inhibition

Consistent findings across multiple studies demonstrate that this compound significantly inhibits tumor growth. In a non-small cell lung cancer (NSCLC) xenograft model using NCI-H460 cells, daily administration of this compound resulted in a significant reduction in both the volume and final weight of the tumors compared to control groups. nih.govresearchgate.net Similar tumor growth inhibition was observed in xenograft models using other cancer cell lines, including NCI-H1299 lung cancer cells and HeLa cervical cancer cells. frontiersin.orgmedchemexpress.com Furthermore, in a colorectal cancer xenograft model, this compound was shown to work synergistically with the chemotherapy drug 5-fluorouracil (B62378) to significantly suppress tumor growth. frontiersin.org

Anti-Angiogenic Mechanisms (e.g., VEGFR2, Tie2 Degradation)

A critical mechanism underlying the antitumor activity of this compound is its ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.govoncotarget.com Research has shown that this compound acts as a pleiotropic anti-angiogenic compound. nih.gov

In a NSCLC xenograft model, treatment with this compound led to a significant decrease in the density of microvessels within the tumors. nih.govcaymanchem.com The molecular mechanism for this effect involves the targeted degradation of key endothelial receptor tyrosine kinases. This compound stimulates the proteasomal degradation of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie2 in endothelial cells. nih.govresearchgate.netoncotarget.comnih.gov This degradation disrupts critical downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, thereby inhibiting vascular sprouting and endothelial cell migration. nih.govresearchgate.netoncotarget.com Other studies have also confirmed that this compound can inactivate the VEGF-A/VEGFR2/ERK signaling pathway. nih.gov

Inhibition of Metastasis and Cellular Migration (e.g., CXCR4 Expression)

This compound has also demonstrated the ability to inhibit cancer metastasis, the spread of cancer cells to distant organs, which is a major cause of cancer-related mortality. nih.gov This activity is linked to its regulation of the chemokine receptor CXCR4. nih.govnih.gov

Exploration of Other Preclinical Biological Activities

Beyond its well-documented antitumor and anti-inflammatory effects, preclinical studies have uncovered a range of other biological activities for this compound.

It has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in a variety of cancer cell lines, including hepatoma, cervical cancer, and prostate cancer cells. researchgate.netmedchemexpress.comcaymanchem.com The compound can also induce autophagy, a cellular process of self-degradation, in human breast cancer cells. medchemexpress.com Furthermore, this compound exhibits anti-HIV activity. researchgate.netresearchgate.net These diverse activities underscore the compound's potential as a multi-target therapeutic agent. researchgate.net

Antithrombotic Activity and Platelet Aggregation Inhibition

Thrombosis, the formation of a blood clot inside a blood vessel, can lead to serious cardiovascular events. Antiplatelet agents are crucial in preventing such occurrences. bjcardio.co.uk The process of platelet aggregation is a key step in thrombus formation and is initiated by various agonists like collagen, adenosine (B11128) diphosphate (B83284) (ADP), and thrombin. bjcardio.co.uknrfhh.com These agonists activate signaling pathways within platelets, leading to the activation of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, which binds to fibrinogen, cross-linking platelets and forming a clot. nrfhh.com Another critical molecule in this process is thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation synthesized via the cyclooxygenase-1 (COX-1) pathway. bjcardio.co.uk

Preclinical research suggests that saponins (B1172615), the class of compounds to which this compound belongs, possess anticoagulant and antithrombotic properties. nih.gov Studies on extracts from Actinostemma lobatum Maxim., a source of this compound, have demonstrated these effects. Specifically, a butanol fraction of Actinostemma lobatum Maxim (BFALM) was found to inhibit platelet aggregation induced by collagen, ADP, and thrombin in a manner dependent on the concentration. researchgate.net Further investigation into the mechanism revealed that this extract significantly inhibited the binding of fibrinogen to the platelet surface GP IIb/IIIa receptor and also reduced the levels of thromboxane A2. researchgate.net These findings suggest that the antithrombotic activity may be exerted by inhibiting key pathways of platelet aggregation and coagulation. researchgate.net

Table 1: Preclinical Findings on the Antithrombotic and Antiplatelet Effects of Actinostemma lobatum Maxim. Extract

| Activity Assessed | Agonist/Target | Observed Effect | Reference |

| Platelet Aggregation | Collagen, ADP, Thrombin | Significant inhibition in a concentration-dependent manner. | researchgate.net |

| Fibrinogen Binding | Glycoprotein IIb/IIIa Receptor | Significant inhibition. | researchgate.net |

| Thromboxane A2 Level | - | Reduction in levels. | researchgate.net |

| Coagulation Time | Prothrombin Time (PT) | Significant prolongation. | researchgate.net |

| Coagulation Time | Activated Partial Thromboplastin Time (APTT) | Significant prolongation. | researchgate.net |

Potential Antifungal and Antiviral Effects

The emergence of drug-resistant fungal and viral infections necessitates the discovery of new antimicrobial agents. Natural products like this compound are being investigated for this purpose. mdpi.combanglajol.infobanglajol.info

In the realm of antifungal research, this compound (Tubeimoside I) has been identified as a compound with potent activity against a range of pathogenic fungi. A study identified it as a strong antifungal agent against the model yeast Schizosaccharomyces pombe. asm.org The research demonstrated that this compound exerts its antifungal effect by targeting and disrupting the fungal cell wall. asm.orgbohrium.com Subsequent testing against various clinical isolates of pathogenic fungi confirmed its broad-spectrum activity. asm.org

Table 2: In Vitro Antifungal Activity of this compound (Tubeimoside I)

| Fungal Species | MIC₈₀ (µg/mL) | Reference |

| Candida krusei | 32 | asm.org |

| Candida inconspicua | 32 | asm.org |

| Trichoderma | 32 | asm.org |

| Candida albicans | 32-64 | asm.org |

| Penicillium | 32-64 | asm.org |

| Candida tropicalis | 64 | asm.org |

| Cryptococcus | 64 | asm.org |

| MIC₈₀: Minimum Inhibitory Concentration required to inhibit the growth of 80% of organisms. |

Regarding antiviral properties, triterpenoid (B12794562) saponins, including this compound, have been noted for their potential. banglajol.infofrontiersin.org Specifically, this compound (Tubeimoside I) has been reported to possess anti-HIV activity, although detailed preclinical studies on its mechanism against this virus are limited. banglajol.info The antiviral potential of triterpenes is an area of active research, with studies investigating their efficacy against various viruses, including influenza and herpes simplex virus (HSV). researchgate.netmdpi.comnih.gov However, specific data on the activity of this compound against these particular viruses is not yet extensively documented.

Immunomodulatory Properties

The immune system's intricate balance is vital for health, and its modulation is a key therapeutic strategy for diseases like cancer and inflammatory conditions. nih.govnih.govdntb.gov.ua Preclinical studies have revealed that this compound (Tubeimoside I) possesses significant immunomodulatory properties, particularly in the context of anti-tumor immunity and inflammation. frontiersin.orgnih.govnih.gov

One of the key mechanisms of tumor immune evasion is the interaction between programmed cell death ligand 1 (PD-L1) on cancer cells and the PD-1 receptor on T cells. nih.gov this compound has been identified as an immune modulator that can disrupt this axis. Research has shown that it negatively regulates PD-L1 levels in tumor cells by triggering its degradation in lysosomes. nih.govresearchgate.net This action is dependent on the transcription factor EB (TFEB) and is mediated by the suppression of the mTORC1 signaling pathway. nih.gov By reducing PD-L1, this compound enhances the cytotoxic activity of T cells against cancer cells. In vivo studies using murine models of lung carcinoma and melanoma demonstrated that this compound treatment activated tumor-infiltrating T-cell immunity and reduced tumor growth. nih.gov

Further studies have highlighted the adjuvant activity of this compound, which is its ability to enhance the immune response to an antigen. frontiersin.org It was found to significantly promote the uptake of antigens by key antigen-presenting cells such as dendritic cells (DCs) and macrophages. frontiersin.org In immunized mice, this compound increased the antigen-specific production of both Th1 cytokines (IFN-γ, IL-2) and Th2 cytokines (IL-4, IL-10), indicating a broad enhancement of the adaptive immune response. frontiersin.org The underlying mechanism for its local inflammatory response, which contributes to its adjuvant effect, was linked to the activation of the SYK-STAT3 signaling pathway in muscle cells. frontiersin.org

This compound also exhibits anti-inflammatory effects by directly targeting macrophage activity. In a preclinical model using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound significantly inhibited the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). nih.gov This anti-inflammatory action was mediated through the suppression of IκB activation and the p38/extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov In a mouse model of acute lung injury, pretreatment with this compound markedly reduced pulmonary edema and inflammatory cell infiltration. nih.gov

Table 3: Summary of Preclinical Immunomodulatory Effects of this compound (Tubeimoside I)

| Immune Cell/Pathway Targeted | Observed Effect | Molecular Mechanism | Reference |

| Anti-Tumor Immunity | |||

| PD-L1 on Tumor Cells | Decreased abundance. | Induces TFEB-dependent lysosomal degradation via mTORC1 suppression. | nih.govresearchgate.net |

| T Cells | Enhanced cytotoxicity toward cancer cells; Activated tumor-infiltrating T-cell immunity. | Disruption of PD-1/PD-L1 interaction. | nih.gov |

| Adjuvant Activity | |||

| Dendritic Cells, Macrophages | Promoted antigen uptake. | Not fully elucidated. | frontiersin.org |

| T-helper Cells (Th1/Th2) | Increased production of IFN-γ, IL-2, IL-4, and IL-10. | Broad enhancement of adaptive immunity. | frontiersin.org |

| Muscle Cells (local response) | Induced inflammatory response (IL-6, PTGS2 expression). | Activation of the SYK-STAT3 pathway. | frontiersin.org |

| Anti-inflammatory Activity | |||

| Macrophages (LPS-stimulated) | Inhibited production of TNF-α, IL-6, IL-1β. | Suppression of IκB activation and p38/ERK MAPK signaling. | nih.gov |